molecular formula C8H5BrClN3O2 B7988101 Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate CAS No. 1416438-04-4

Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Cat. No.: B7988101
CAS No.: 1416438-04-4
M. Wt: 290.50 g/mol
InChI Key: RMHZZBKGOHATDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a heterocyclic compound that features a pyrrolo[2,1-F][1,2,4]triazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and chlorine atoms in the structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate typically involves the following steps:

    Formation of the Pyrrolo[2,1-F][1,2,4]triazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-chloro-3-nitropyridine and hydrazine derivatives.

    Esterification: The carboxylate group is introduced via esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the heterocyclic core.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while a Suzuki-Miyaura coupling reaction can produce a biaryl compound.

Scientific Research Applications

Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly kinase inhibitors and antiviral drugs.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Biology: The compound is used as a probe to investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrrolo[2,1-F][1,2,4]triazine core can interact with active sites through π-π stacking and hydrogen bonding, modulating the activity of the target proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.

    Methyl 7-bromo-4-fluoropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate: Fluorine atom replaces the chlorine atom.

    Methyl 7-chloro-4-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate: Chlorine and bromine positions are swapped.

Uniqueness

Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The combination of bromine and chlorine atoms enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

methyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3O2/c1-15-8(14)4-2-5(9)13-6(4)7(10)11-3-12-13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHZZBKGOHATDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=NN2C(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134000
Record name Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, 7-bromo-4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416438-04-4
Record name Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, 7-bromo-4-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416438-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, 7-bromo-4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.